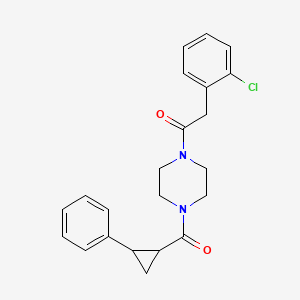
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, an oxoimidazolidine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the bromination and fluorination of a phenyl ring, followed by the formation of the oxoimidazolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents that facilitate the desired reactions while minimizing side products.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The oxoimidazolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding salts or esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxoimidazolidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The oxoimidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-fluorophenylacetic acid
- 4-Bromo-3-fluorophenylboronic acid
- 4-Bromo-3-fluorophenylcarbamic acid benzyl ester
Uniqueness
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of the oxoimidazolidine ring, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-(4-bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O3/c11-6-2-1-5(3-7(6)12)10(8(15)16)4-13-9(17)14-10/h1-3H,4H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFITLLQWSSWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC(=C(C=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-ethylpiperazin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2446252.png)


![8-(2,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2446260.png)
![2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine](/img/structure/B2446261.png)
![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2446262.png)
![N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide](/img/structure/B2446263.png)
![1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2446265.png)

![2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2446269.png)

![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B2446272.png)

![4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2446275.png)
